

Application Note: High-Resolution ^1H and ^{13}C NMR Analysis of Quinolone Derivatives

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Compound of Interest

Compound Name: 7-Chloroquinoline-4-carboxylic acid

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Introduction

Quinolones are a major class of synthetic antibiotics with a broad spectrum of activity against various bacterial pathogens. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. [1][2] The structural integrity and purity of these compounds are critical for their efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and purity assessment of quinolone derivatives. This application note provides detailed protocols and data for the ^1H and ^{13}C NMR analysis of common quinolone derivatives, serving as a comprehensive guide for researchers in the field.

Data Presentation: ^1H and ^{13}C NMR Spectral Data

The following tables summarize the ^1H and ^{13}C NMR chemical shifts (δ) for representative quinolone derivatives. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of Selected Quinolone Derivatives

Proton Assignment	Ciprofloxacin (DMSO-d ₆)	Levofloxacin (DMSO-d ₆)[3]	Moxifloxacin (DMSO-d ₆)[4]	Nalidixic Acid (DMSO-d ₆)[5]
H-2	8.66 (s)	8.67 (s)	8.78 (s)	9.17 (s)
H-5	7.89 (d, J=13.0 Hz)	7.55 (d, J=13.5 Hz)	7.81 (d, J=13.6 Hz)	8.60 (d, J=8.2 Hz)
H-8	7.55 (d, J=8.0 Hz)	7.15 (d, J=8.5 Hz)	-	7.60 (d, J=8.2 Hz)
Piperazine/Pyrrolidine Protons	3.20-3.40 (m), 2.90-3.10 (m)	4.30-4.50 (m), 3.30-3.70 (m), 2.80-3.00 (m)	3.80-4.20 (m), 2.80-3.20 (m), 1.60-2.00 (m)	-
Cyclopropyl Protons	1.10-1.30 (m), 3.50-3.60 (m)	-	0.80-1.20 (m), 3.60-3.80 (m)	-
N-Ethyl Protons	-	-	-	4.64 (q, J=7.2 Hz), 1.43 (t, J=7.2 Hz)
C-Methyl Protons	-	1.45 (d, J=6.5 Hz)	-	2.71 (s)
O-Methyl Protons	-	-	3.95 (s)	-
Carboxylic Acid Proton	~15.0 (br s)	~15.1 (br s)	~14.9 (br s)	14.87 (s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Quinolone Derivatives

Carbon Assignment	Ciprofloxacin (DMSO-d ₆)[6]	Levofloxacin (DMSO-d ₆)[3]	Moxifloxacin (DMSO-d ₆)[4]	Nalidixic Acid (DMSO-d ₆)
C-2	148.5	147.8	149.2	147.8
C-3	109.8	111.5	107.5	111.2
C-4	176.5	176.4	175.8	176.9
C-4a	138.9	138.5	139.1	136.7
C-5	111.2 (d, J=22.9 Hz)	114.2 (d, J=23.0 Hz)	107.1 (d, J=24.0 Hz)	124.2
C-6	153.2 (d, J=246.0 Hz)	154.1 (d, J=248.0 Hz)	152.8 (d, J=250.0 Hz)	129.5
C-7	145.1	145.8	144.9	157.1
C-8	107.3	106.5	118.5	120.8
C-8a	120.1	120.5	124.3	149.3
Piperazine/Pyrrolidine Carbons	49.5, 45.3	50.2, 49.8, 46.1	52.3, 50.1, 48.7, 28.9	-
Cyclopropyl Carbons	34.9, 7.8	-	35.2, 8.1	-
N-Ethyl Carbons	-	-	-	46.5, 14.8
C-Methyl Carbons	-	18.2	-	18.1
O-Methyl Carbon	-	-	61.2	-

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Protocol 1: Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the quinolone derivative for ^1H NMR and 20-50 mg for ^{13}C NMR. The exact amount depends on the molecular weight and solubility of the compound.^[7]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide- d_6 (DMSO-d_6) is a common choice for many quinolones due to its high solubilizing power. Other potential solvents include chloroform- d (CDCl_3), methanol- d_4 (CD_3OD), and heavy water (D_2O).^[5]
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.^[8]
- **Filtration (if necessary):** If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.^[9]
- **Transfer to NMR Tube:** Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is at least 4 cm to allow for proper shimming.^[7]
- **Capping and Labeling:** Cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general parameters for 1D and 2D NMR experiments. These may need to be optimized based on the specific instrument and sample.

1D ^1H NMR:

- **Pulse Sequence:** A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- **Number of Scans (NS):** 16 to 64 scans are typically sufficient for good signal-to-noise.
- **Relaxation Delay (D1):** 1-2 seconds.
- **Acquisition Time (AQ):** 2-4 seconds.
- **Spectral Width (SW):** 0-16 ppm.

1D ^{13}C NMR:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Number of Scans (NS): 1024 to 4096 scans or more, as ^{13}C has a much lower natural abundance and sensitivity than ^1H .
- Relaxation Delay (D1): 2-5 seconds.
- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): 0-200 ppm.

2D NMR (COSY, HSQC, HMBC):

- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C , which is crucial for assigning quaternary carbons.

Standard instrument parameters for these 2D experiments are often sufficient, but optimization of acquisition and processing parameters may be necessary for low concentration samples.[\[10\]](#)

Protocol 3: Data Processing and Interpretation

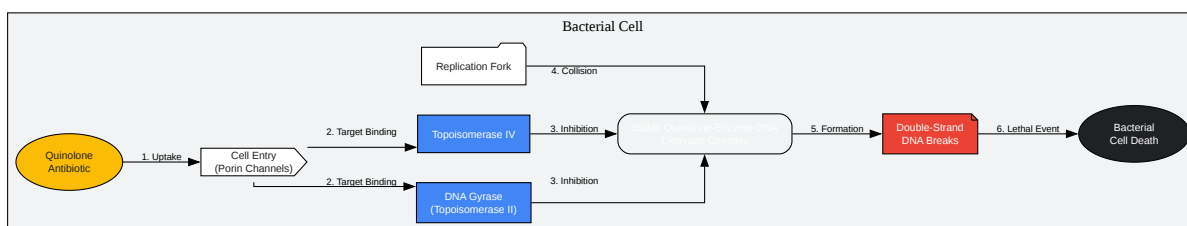
- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

- Peak Picking and Integration: Identify all significant peaks and integrate the ^1H NMR signals to determine the relative number of protons.
- Structure Elucidation:
 - Analyze the chemical shifts, coupling constants (J-values), and integration of the ^1H NMR spectrum.
 - Utilize the ^{13}C NMR spectrum to identify the number of unique carbon environments.
 - Use 2D NMR data (COSY, HSQC, HMBC) to connect the different spin systems and build the molecular structure.[11]

Mandatory Visualizations

Quinolone Mechanism of Action

Quinolones target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. They stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[12]

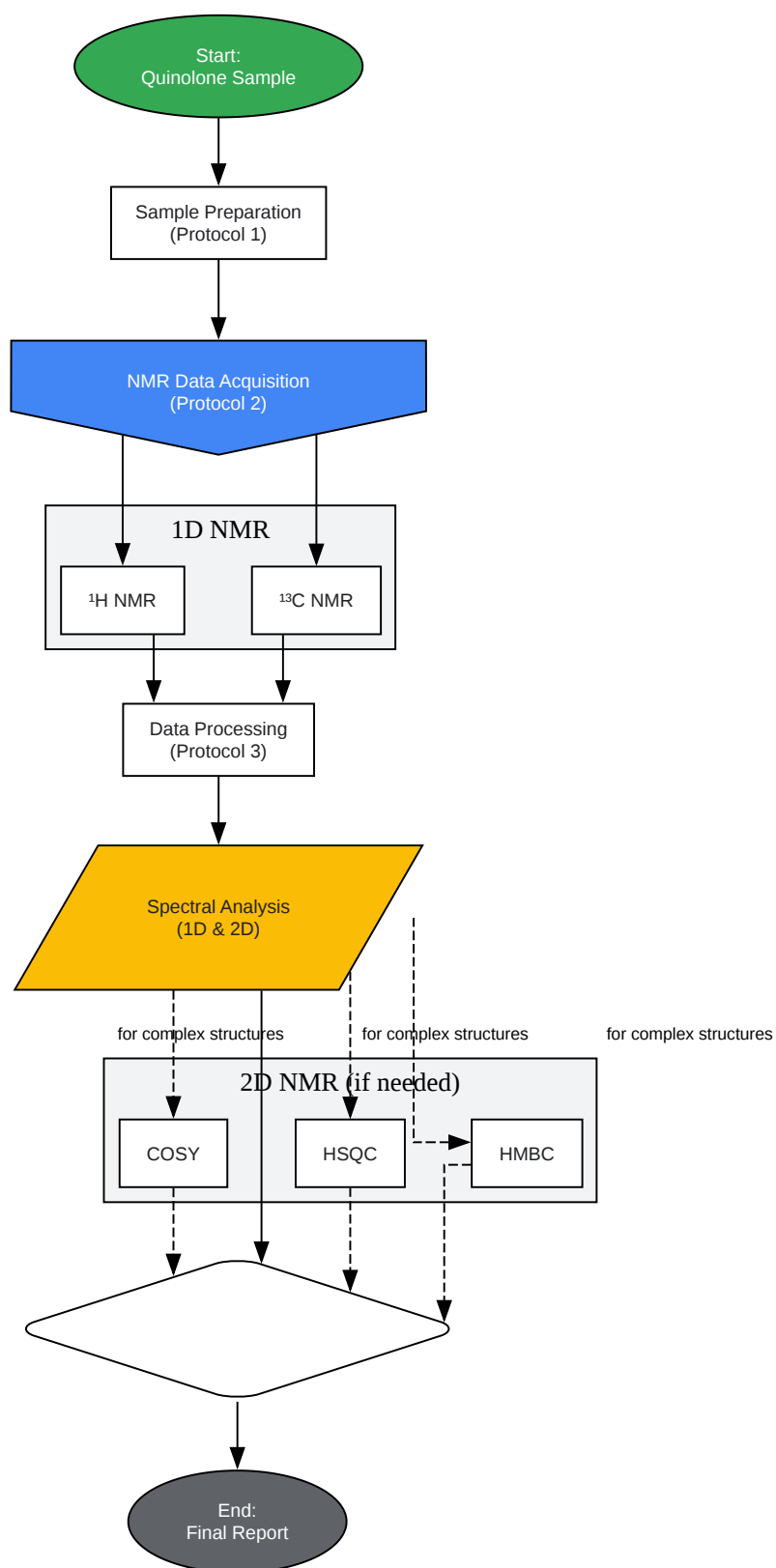


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Caption: Mechanism of action of quinolone antibiotics in a bacterial cell.

Experimental Workflow for NMR Analysis

The systematic workflow from sample receipt to final structural confirmation is crucial for efficient and accurate analysis.



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Caption: Experimental workflow for the NMR analysis of quinolone derivatives.

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